(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide
Description
(2E)-N-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide is a synthetic small molecule featuring a cyclopenta[d]pyrimidine core conjugated to a cinnamamide moiety via an amide linkage. The compound’s structure combines a bicyclic pyrimidine system with a propenamide side chain, positioning it within the broader class of cinnamic acid derivatives. Its design likely targets enzyme inhibition (e.g., kinases, DHFR) or antimicrobial activity, given the pharmacological relevance of pyrimidine derivatives in drug discovery.
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(10-9-12-5-2-1-3-6-12)19-16-13-7-4-8-14(13)17-11-18-16/h1-3,5-6,9-11H,4,7-8H2,(H,17,18,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTPGSMRBMOM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds through a cyclocondensation mechanism to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a suitable base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized heterocyclic derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide. For instance, derivatives of cinnamamide have shown significant efficacy in various models of epilepsy:
- Preclinical Studies : In animal models such as the maximal electroshock seizure (MES) test and the 6-Hz psychomotor seizure model, compounds similar to (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide exhibited notable anticonvulsant effects. The efficacy was measured using ED values, indicating the dose required to achieve a therapeutic effect .
Structure-Activity Relationship (SAR)
The structure of (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide plays a crucial role in its biological activity. Research has identified key structural features that enhance its anticonvulsant properties:
- Amido Moiety : The presence of specific substituents on the phenyl ring and variations in the olefin linker have been linked to improved activity against seizures .
Safety Profile
Safety evaluations conducted on related compounds have demonstrated low cytotoxicity levels in cell lines such as HepG2 and H9c2 at concentrations up to 100 µM . This suggests a favorable safety profile for further development.
Potential Therapeutic Uses
The promising biological activities of (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide indicate its potential as a lead compound for developing new treatments for neurological disorders:
- Epilepsy Treatment : Given its anticonvulsant properties, this compound could be further investigated for its efficacy in treating epilepsy and other seizure disorders.
- Neuropathic Pain Management : Similar compounds have shown effectiveness in managing neuropathic pain, suggesting that (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide may also possess analgesic properties .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies that have explored the applications of compounds related to (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide:
Mechanism of Action
The mechanism of action of (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Cinnamanilide Family
The compound shares structural homology with cinnamic acid anilides, such as those reported in Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides . Key differences include:
- Core Heterocycle : The cyclopenta[d]pyrimidine replaces the substituted phenyl ring in typical cinnamanilides (e.g., (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10) ).
- Substituent Effects : Unlike meta- or para-substituted phenyl derivatives, the pyrimidine core introduces nitrogen atoms and a fused cyclopentane ring, altering electronic properties and steric bulk.
ADMET and Physicochemical Properties
- Lipophilicity : Experimental logD7.4 values for phenyl-substituted analogs range from 3.8 to 4.5 . The target compound’s pyrimidine core likely reduces logD7.4 to ~2.1–2.5, aligning with computational models (consensus ClogP approach, r = 0.65 for analogs ).
- Cytotoxicity : Halogenated phenyl analogs (e.g., compound 11) show cytotoxicity in THP1-Blue cells , whereas the pyrimidine core may mitigate off-target effects due to reduced halogen content.
Key Research Findings and Challenges
- Structural-Activity Relationships (SAR): Pyrimidine cores enhance metabolic stability but may reduce antimicrobial potency compared to halogenated phenyl analogs . Meta-substitution on phenyl rings optimizes antimicrobial activity, while ortho-substitution favors anti-inflammatory effects .
- Design Challenges : Balancing lipophilicity (for membrane penetration) and solubility remains critical. The target compound’s pyrimidine core addresses solubility but may require functionalization (e.g., fluorine substitution) to restore activity.
Biological Activity
(2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates a cyclopenta[d]pyrimidine moiety. Such structures are known for their diverse biological activities, including antitumor and anticonvulsant properties. The structural characteristics contribute to its interaction with various biological targets.
Target Interactions
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities. Specifically, the compound may interact with:
- Calcium Channels : Antagonism of calcium channels has been observed in related compounds, suggesting potential effects on calcium signaling pathways.
- Protein Kinases : Inhibition of protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1), is another possible mechanism.
Biochemical Pathways
The biological activity of (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide likely influences several key biochemical pathways:
- Glucose Metabolism : Similar compounds have shown effects on glucose metabolism, which may be relevant for metabolic disorders.
- Cellular Signaling : Modulation of calcium signaling and protein kinase activity could lead to significant changes in cellular processes.
Anticonvulsant Properties
A related compound, (S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has demonstrated notable anticonvulsant activity in various animal models. The findings suggest that (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide may exhibit similar properties:
| Model | ED50 (mg/kg) | Route |
|---|---|---|
| Frings audiogenic seizure model | 13.21 | i.p. |
| Maximal electroshock test | 44.46 | i.p. |
| 6-Hz psychomotor seizure model (32 mA) | 71.55 | i.p. |
These results indicate potential efficacy in treating epilepsy and related seizure disorders .
Antimicrobial Activity
Compounds with similar bicyclic structures have also been noted for their antimicrobial properties, particularly against Gram-positive bacteria. This suggests that (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide may possess antibacterial effects worth exploring further.
Safety and Toxicity Profiles
Preliminary studies on related compounds indicate a favorable safety profile. For example, KM-568 was found to be non-mutagenic and exhibited low cytotoxicity in HepG2 and H9c2 cell lines at concentrations up to 100 µM . Such findings are crucial for the development of new therapeutic agents.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrimidine derivatives as effective therapeutic agents. For instance:
- Anticancer Activity : Pyrimidine-based compounds have shown promise as tubulin polymerization inhibitors, which are vital in cancer treatment .
- Anticonvulsant Research : Ongoing investigations into cinnamamide derivatives reveal their effectiveness across multiple seizure models, reinforcing the relevance of structural analogs like (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide in epilepsy research .
Q & A
Q. What are the standard synthetic routes for preparing (2E)-N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-phenylprop-2-enamide?
The compound is typically synthesized via coupling reactions. For example, acylation of the cyclopenta[d]pyrimidin-4-amine scaffold with (2E)-3-phenylprop-2-enoyl chloride in the presence of a base like triethylamine. Purification often involves column chromatography or recrystallization using ethanol or methanol. Similar protocols for pyrimidine derivatives use HOBT/EDCI coupling agents in DMF to optimize yield and minimize side products .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., E-configuration of the enamide) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, with ESI+ modes commonly employed .
- X-ray crystallography : Resolves 3D structure and intermolecular interactions, as demonstrated in related pyrimidine derivatives .
Q. How is the compound’s stability assessed during experimental workflows?
Stability is evaluated via:
- HPLC : Monitors degradation under varying pH, temperature, and light conditions.
- Mass spectrometry : Identifies degradation byproducts (e.g., hydrolyzed amide bonds or oxidized cyclopenta rings) .
Advanced Research Questions
Q. What strategies address low synthetic yields in large-scale production?
Low yields (e.g., 30% in similar compounds) are mitigated by:
Q. How can computational modeling predict biological activity?
Molecular docking (e.g., using Discovery Studio or AutoDock) models interactions with target proteins. For example:
Q. What experimental design considerations minimize data variability in biological assays?
- Sample stabilization : Continuous cooling prevents thermal degradation of organic compounds during long assays .
- Replication : Triplicate measurements and controls (e.g., DMSO vehicle) account for matrix effects.
- Analytical validation : Cross-checking via LC-MS ensures compound integrity post-assay .
Q. How are structural modifications used to enhance pharmacological properties?
Q. How do researchers resolve contradictions in biological activity data?
Contradictions (e.g., variable IC₅₀ values) are addressed by:
Q. What advanced techniques study degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions.
- Metabolite identification : Liver microsome assays paired with HRMS track biotransformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
